

Technical Support Center: 2-Bromo-4-methoxybenzohydrazide Solubility Guide

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Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzohydrazide

Cat. No.: B13660674

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Executive Chemical Profile

Compound: **2-Bromo-4-methoxybenzohydrazide** CAS: 5467-73-2 (Generic referencing for this isomer class) Molecular Formula: C₈H₉BrN₂O₂ Molecular Weight: ~245.07 g/mol [1][2][3]

This guide addresses the physicochemical challenges of working with **2-Bromo-4-methoxybenzohydrazide**. As a benzohydrazide derivative, this molecule exhibits amphoteric solubility behavior due to the basic terminal hydrazine group and the acidic amide proton, complicated by the lipophilic 2-bromo-4-methoxybenzene core.[1]

Core Solubility Matrix

Solvent	Solubility Rating	Application Notes
DMSO	High (>50 mg/mL)	Ideal for stock solutions and biological assays.[1][2][3]
DMF	High (>50 mg/mL)	Preferred for synthetic reactions (e.g., coupling).[1]
Methanol/Ethanol	Moderate (Heat required)	Primary solvents for recrystallization.[1][3][4]
Water	Poor (<0.1 mg/mL)	Insoluble at neutral pH.[1][3] Requires pH modification.[1][3] [5]
Dichloromethane	Low/Moderate	Soluble, but often requires large volumes.[1][3]
Hexane/Ether	Insoluble	Used as anti-solvents to induce precipitation.[1][3][5]

Troubleshooting Q&A: Researcher Scenarios

Scenario A: Biological Assays & Stock Solutions

Q: "I dissolved the compound in DMSO, but it precipitated when I diluted it into cell culture media (PBS, pH 7.4). Why?"

A: The "Crash-Out" Effect. This is a classic hydrophobicity issue.[1][3][5] While the polar hydrazide group forms hydrogen bonds, the 2-bromo-4-methoxy phenyl ring drives the LogP up, making the molecule lipophilic.[1] At neutral pH (7.4), the molecule is uncharged and poorly soluble in aqueous environments.[1]

Corrective Protocol:

- **Reduce Final Concentration:** Ensure the final DMSO concentration is <0.5% (v/v) and the compound concentration is below its aqueous saturation limit (typically <100 μ M for this class).
- **Step-Wise Dilution:** Do not add neat DMSO stock directly to the media.[3][5]

- Step 1: Dilute DMSO stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.1% Tween-80 or cyclodextrin).[1][3]
- Step 2: Dilute this intermediate into the final media.[3][5]
- Sonication: Sonicate the media for 5 minutes at 37°C immediately after addition to disperse micro-aggregates.

Scenario B: Synthetic Chemistry (Recrystallization)

Q: "I am trying to recrystallize the product from Ethanol. It dissolves at reflux but oils out (forms a liquid blob) instead of crystallizing upon cooling."[1]

A: The Oiling-Out Phenomenon. Oiling out occurs when the compound's melting point in the solvent mixture drops below the boiling point of the solvent, or when the solution is too concentrated (supersaturated) at a temperature where the compound is liquid.[5]

Corrective Protocol:

- Re-dissolve: Heat the mixture back to reflux until the oil dissolves.
- Add Co-solvent: Add a small amount of a more polar solvent (e.g., 5-10% Methanol) to increase solubility slightly, preventing the rapid phase separation.[1]
- Slow Cooling: Insulate the flask (wrap in foil/towel) to cool very slowly to room temperature. Rapid cooling traps impurities and promotes oiling.[3][5]
- Seeding: Once the solution is at room temperature, add a single "seed" crystal of pure product or scratch the inner glass surface with a glass rod to induce nucleation.[5]

Scenario C: pH-Dependent Dissolution

Q: "I need an aqueous solution for a reaction, but I cannot use organic co-solvents. How do I dissolve it?"

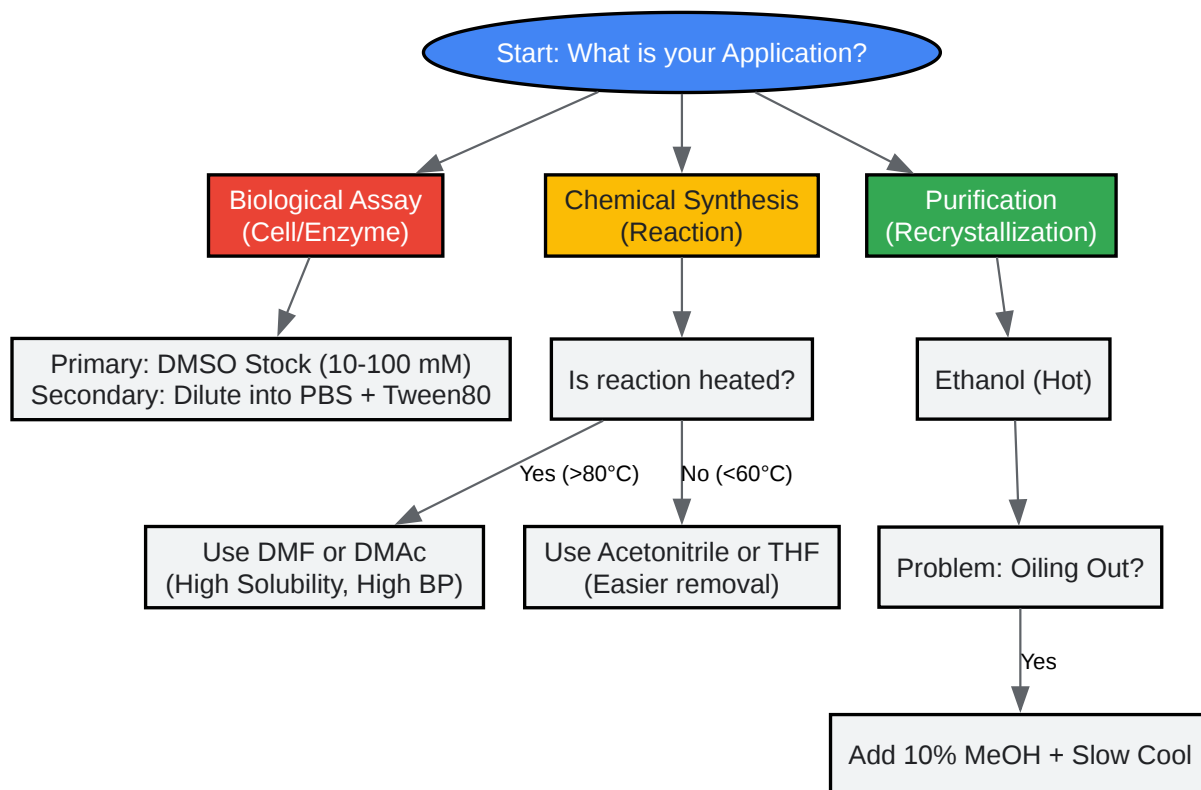
A: Exploit the Ionizable Groups (Salt Formation). **2-Bromo-4-methoxybenzohydrazide** is amphoteric.[1][3] You can force solubility by shifting the pH away from neutrality.[3][5]

- Acidic Route (Cationic): The terminal hydrazine nitrogen (-NH-NH₂) can be protonated.^{[1][3]}
 - Action: Add 1.0 equivalent of 1M HCl.^{[3][5]} The compound forms the hydrochloride salt (R-CONHNH₃⁺ Cl⁻), which is water-soluble.^[1]
- Basic Route (Anionic): The amide nitrogen (-CONH-) can be deprotonated at high pH.^{[1][3]}
 - Action: Add 1.0 equivalent of 1M NaOH.^{[3][5]} This forms the sodium salt, which is water-soluble.^{[1][3]}
 - Warning: Benzohydrazides can hydrolyze to the carboxylic acid (2-bromo-4-methoxybenzoic acid) if left in strong base/acid for extended periods, especially with heat.^{[1][3]} Use fresh solutions only.

Visual Troubleshooting Guides

Diagram 1: Solvent Selection Decision Tree

This logic flow helps you choose the correct solvent system based on your experimental end-goal.^{[1][3][5]}

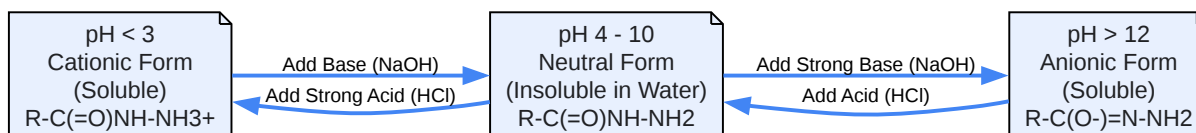


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Caption: Decision matrix for selecting the optimal solvent system based on experimental requirements.

Diagram 2: pH-Solubility & Ionization States

Understanding the charge state is critical for aqueous solubility.[1][3][5]



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Caption: Ionization states of benzohydrazide derivatives across the pH scale, dictating aqueous solubility.

Standardized Protocols

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a stable stock for biological screening.

- Weighing: Weigh 24.5 mg of **2-Bromo-4-methoxybenzohydrazide** into a 1.5 mL amber microcentrifuge tube (amber protects from light-induced oxidation).
- Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
 - Note: Ensure DMSO is "molecular biology grade" (>99.9%) and dry.[\[1\]](#)[\[3\]](#) Water in DMSO promotes degradation over time.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.
- Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
 - Shelf Life: ~3-6 months.[\[1\]](#)[\[3\]](#) If solution turns yellow/brown, oxidation has occurred; discard.[\[1\]](#)[\[3\]](#)

Protocol B: Recrystallization (Purification)

Objective: Purify crude material from synthesis.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

- Setup: Place crude solid (e.g., 1.0 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
- Solvent Addition: Add Ethanol (95% or absolute) in small portions (start with 5 mL/g) while heating to reflux (80°C).
- Saturation: Continue adding hot ethanol dropwise until the solid just disappears.

- Tip: If the solution is colored (impurities), add activated charcoal, reflux for 5 mins, and filter hot.[1]
- Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed on a cork ring (approx. 1-2 hours). Then, place in an ice bath (0-4°C) for 30 minutes.
- Collection: Filter the white crystals using a Buchner funnel. Wash with cold ethanol.[1][3][5]
Dry under vacuum.[1][3][5]

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